

In-Depth Technical Guide: 4-(Pyrrolidin-1-ylcarbonyl)aniline (CAS: 56302-41-1)

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No.: B185276

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Introduction

4-(Pyrrolidin-1-ylcarbonyl)aniline, also known as (4-aminophenyl)(pyrrolidin-1-yl)methanone, is a chemical compound belonging to the class of aromatic amides. Its structure, featuring a central aniline core linked to a pyrrolidine ring via a carbonyl group, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of the 4-aminophenyl moiety, a common pharmacophore in various bioactive molecules, coupled with the cyclic amide functionality, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthesis protocol, and a suggested workflow for biological evaluation based on the activities of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Pyrrolidin-1-ylcarbonyl)aniline** is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

Property	Value	Source
CAS Number	56302-41-1	N/A
Molecular Formula	C ₁₁ H ₁₄ N ₂ O	[1][2]
Molecular Weight	190.24 g/mol	[1][2]
IUPAC Name	(4-aminophenyl)(pyrrolidin-1-yl)methanone	[1]
Appearance	Solid (predicted)	[2]
Melting Point	181-183 °C	N/A
Boiling Point (Predicted)	391.0 ± 25.0 °C at 760 mmHg	N/A
Density (Predicted)	1.195 ± 0.06 g/cm ³	N/A
SMILES	<chem>C1CCN(C1)C(=O)C2=CC=C(C=C2)N</chem>	[2]
InChI Key	WDNQOCWBZBGFHU-UHFFFAOYSA-N	[2]

Synthesis and Purification

While specific experimental protocols for the synthesis of **4-(Pyrrolidin-1-ylcarbonyl)aniline** are not readily available in peer-reviewed literature, a plausible and efficient one-pot synthesis can be adapted from established methods for similar aromatic amides. The following protocol is a proposed methodology.

Proposed Synthesis Protocol: One-Pot Acylation of p-Aminobenzoic Acid

This method involves the in-situ formation of the acid chloride of p-aminobenzoic acid followed by its reaction with pyrrolidine.

Materials:

- p-Aminobenzoic acid

- Thionyl chloride (SOCl_2)
- Pyridine (anhydrous)
- Pyrrolidine
- Dry dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend p-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
- **Activation:** Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the suspension while stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of p-aminobenzoyl chloride hydrochloride.

- **Amidation:** Cool the reaction mixture back to 0 °C. Add anhydrous pyridine (2.5 eq) to neutralize the hydrochloride and catalyze the reaction. Subsequently, add pyrrolidine (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
- **Reaction Progression:** After the addition of pyrrolidine, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Purification of Crude Product:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **4-(Pyrrolidin-1-ylcarbonyl)aniline**.

Proposed Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.

Materials:

- Crude **4-(Pyrrolidin-1-ylcarbonyl)aniline**
- Ethanol (95%) or Acetonitrile
- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Filter paper

Procedure:

- **Dissolution:** Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol or acetonitrile and heat the mixture on a hot plate with stirring until the solid

completely dissolves.

- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove it.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Synthesis and Purification Workflow Diagram



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Caption: Proposed workflow for the synthesis and purification of **4-(Pyrrolidin-1-ylcarbonyl)aniline**.

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available information specifically detailing the biological activity, mechanism of action, or involvement in signaling pathways of **4-(Pyrrolidin-1-ylcarbonyl)aniline**. However, the broader class of 4-aminobenzamides has been reported to exhibit various biological activities, most notably as anticonvulsant agents.^{[3][4][5][6][7]}

Potential Therapeutic Area: Anticonvulsant Activity

Studies on various N-substituted 4-aminobenzamides have demonstrated their efficacy in animal models of epilepsy.[3][4] These compounds have been shown to be active in the maximal electroshock seizure (MES) test in mice, a standard preclinical model for identifying potential antiepileptic drugs.[3] The mechanism of action for these related compounds is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems.

Proposed Biological Screening Workflow

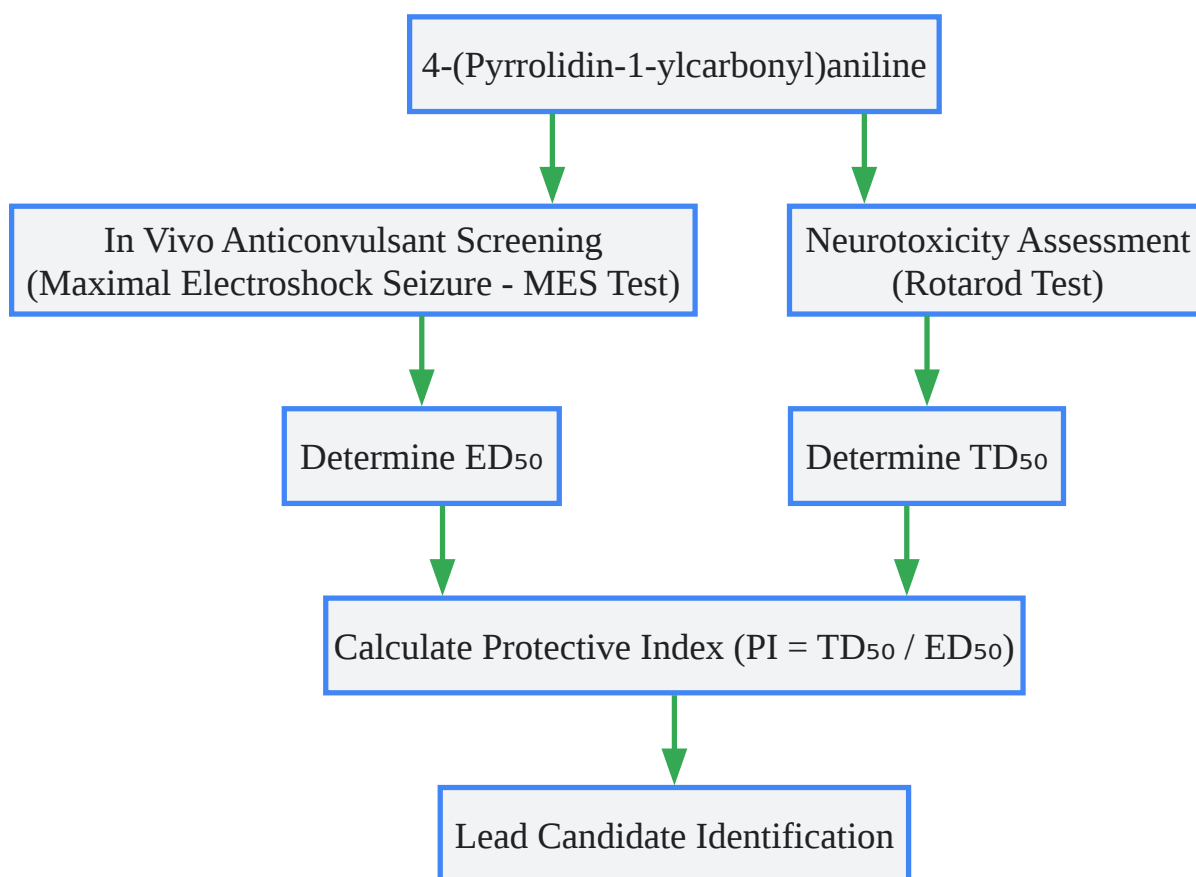
Given the known anticonvulsant properties of related 4-aminobenzamides, a logical starting point for the biological evaluation of **4-(Pyrrolidin-1-ylcarbonyl)aniline** would be to screen for similar activity. The following workflow outlines a general approach for such an investigation.

Experimental Protocols:

- In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test):
 - Animals: Adult male Swiss mice (20-25 g).
 - Compound Administration: Dissolve or suspend **4-(Pyrrolidin-1-ylcarbonyl)aniline** in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses.
 - MES Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
 - Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
 - Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
- Neurotoxicity Assessment (Rotarod Test):
 - Apparatus: A rotating rod apparatus.
 - Procedure: Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).

- Testing: Administer the compound at various doses. At the time of peak effect determined from the MES test, place the mice on the rotating rod and record their ability to remain on the rod for 1 minute.
- Data Analysis: Calculate the median toxic dose (TD_{50}), the dose at which 50% of the animals fail to remain on the rod for the full duration.
- Protective Index (PI) Calculation:
 - The protective index ($PI = TD_{50} / ED_{50}$) is a measure of the compound's margin of safety. A higher PI indicates a more favorable therapeutic window.

Biological Screening Workflow Diagram



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Caption: Proposed workflow for the initial biological screening of **4-(Pyrrolidin-1-ylcarbonyl)aniline** for anticonvulsant activity.

Conclusion

4-(Pyrrolidin-1-ylcarbonyl)aniline is a compound with potential for biological activity, particularly in the area of central nervous system disorders, based on the known properties of its structural class. This technical guide provides the available physicochemical data and proposes robust, albeit general, protocols for its synthesis, purification, and initial biological evaluation. Further research is warranted to synthesize this compound, confirm its structure and purity, and explore its pharmacological profile in detail. The proposed workflows offer a solid foundation for researchers and drug development professionals to initiate such investigations.

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